molecular formula C27H26N2O5S B2981918 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 872205-69-1

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2981918
CAS No.: 872205-69-1
M. Wt: 490.57
InChI Key: ARBULHRWEBIXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Fluorescence Emission

Research on amide-containing isoquinoline derivatives, closely related to the chemical , focuses on their structural aspects and properties when interacting with different acids. Studies have shown that these compounds form gels or crystalline solids depending on the acid treatment, indicating their potential application in material science for creating responsive materials. Additionally, certain derivatives have been observed to exhibit enhanced fluorescence emission upon forming host-guest complexes, suggesting their use in developing fluorescent probes and sensors for biological and chemical detection applications (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Reactivity Studies

Another avenue of research explores the synthesis and reactivity of related compounds, particularly focusing on their ability to undergo specific chemical reactions. For instance, studies on methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrate its cyclization in the presence of bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This highlights the compound's utility in organic synthesis, potentially paving the way for the development of new pharmaceuticals or materials (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Antifungal and Antiviral Activities

Some derivatives of the core structure exhibit significant biological activities, including antifungal and antiviral properties. A novel anilidoquinoline derivative, closely related to the compound of interest, has been synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. The compound showed notable antiviral and antiapoptotic effects in vitro and significant decreases in viral load in vivo, combined with an increase in survival rates. Such findings indicate the potential application of these compounds in developing new treatments for viral diseases (Ghosh et al., 2008).

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-17-9-12-23-21(13-17)27(31)25(35(32,33)20-11-10-18(2)19(3)14-20)15-29(23)16-26(30)28-22-7-5-6-8-24(22)34-4/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBULHRWEBIXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.